

Icotrokinra: A Technical Guide to its Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Icotrokinra (formerly JNJ-77242113 and PN-235) is an investigational, orally administered, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor. This novel therapeutic agent is under development for the treatment of several autoimmune and inflammatory disorders. By inhibiting the IL-23 signaling pathway, **Icotrokinra** aims to modulate the downstream inflammatory cascade, primarily driven by T helper 17 (Th17) cells, which are pivotal in the pathogenesis of conditions such as plaque psoriasis and ulcerative colitis. This technical guide provides a comprehensive overview of the current data on **Icotrokinra**'s therapeutic applications, supported by quantitative clinical trial results and detailed experimental methodologies.

Mechanism of Action: Targeting the IL-23 Signaling Pathway

Icotrokinra is a macrocyclic peptide that exhibits high affinity and selective binding to the human IL-23 receptor, with a dissociation constant (K D) of 7.1 pM. This binding competitively inhibits the interaction of IL-23 with its receptor, thereby blocking the subsequent intracellular signaling cascade. A key step in this pathway is the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). **Icotrokinra** has been shown to potently inhibit IL-23-induced STAT3 phosphorylation in peripheral blood mononuclear cells with a half-maximal

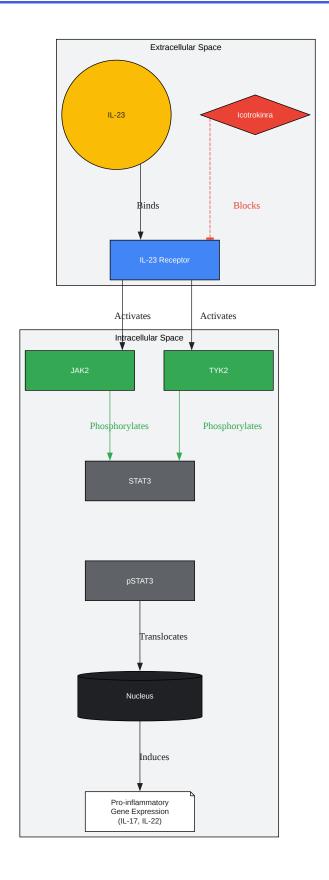






inhibitory concentration (IC 50) of 5.6 pM. The disruption of this signaling pathway ultimately leads to a reduction in the production of pro-inflammatory cytokines, such as IL-17 and IL-22, by Th17 cells.





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Caption: IL-23 Signaling Pathway and Icotrokinra's Point of Intervention.



Quantitative Data from Clinical Trials

The efficacy and safety of **Icotrokinra** have been evaluated in a comprehensive clinical development program, known as ICONIC, for plaque psoriasis and the ANTHEM-UC study for ulcerative colitis. The following tables summarize the key quantitative outcomes from these pivotal trials.

Plaque Psoriasis

Table 1: Efficacy of **Icotrokinra** in Moderate-to-Severe Plaque Psoriasis (ICONIC-LEAD Study) [1][2]

Outcome Measure	Icotrokinra (N=456)	Placebo (N=228)	p-value
Week 16			
IGA score of 0/1 (%)	65	8	<0.001
PASI 90 Response (%)	50	4	<0.001
Week 24			
IGA score of 0/1 (%)	74	N/A	N/A
PASI 90 Response (%)	65	N/A	N/A
IGA score of 0 (Completely Clear Skin) (%)	46	N/A	N/A
PASI 100 Response (%)	40	N/A	N/A

IGA: Investigator's Global Assessment; PASI: Psoriasis Area and Severity Index. IGA score of 0/1 indicates clear or almost clear skin. PASI 90/100 represents a 90% or 100% improvement from baseline.



Table 2: Efficacy of **Icotrokinra** in Plaque Psoriasis with High-Impact Site Involvement (ICONIC-TOTAL Study)

Outcome Measure (Week 52)	Icotrokinra
Overall IGA score of 0/1 (%)	67
Overall IGA score of 0 (%)	44
Scalp-specific IGA of 0/1 (%)	72
Genital-specific PGA of 0/1 (%)	85
Hand and/or Foot PGA of 0/1 (%)	62

PGA: Physician's Global Assessment.

Ulcerative Colitis

Table 3: Efficacy of **Icotrokinra** in Moderately to Severely Active Ulcerative Colitis (ANTHEM-UC Study)[3]

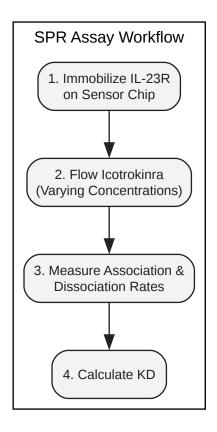
Outcome Measure (Week 12)	lcotrokinra (Highest Dose)	Placebo	p-value
Clinical Response (%)	63.5	27	<0.001
Clinical Remission (%)	30.2	11.1	<0.01

Experimental Protocols In Vitro Assays

- 1. IL-23 Receptor Binding Affinity Assay
- Objective: To determine the binding affinity (K D) of **Icotrokinra** to the human IL-23 receptor.
- Methodology: A surface plasmon resonance (SPR) assay is employed.
 - Recombinant human IL-23 receptor protein is immobilized on a sensor chip.



- Varying concentrations of **Icotrokinra** are flowed over the chip's surface.
- The association and dissociation rates of **Icotrokinra** to the receptor are measured in realtime.
- The equilibrium dissociation constant (K D) is calculated from the kinetic data.



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Caption: Workflow for IL-23 Receptor Binding Affinity Assay.

- 2. IL-23-Induced STAT3 Phosphorylation Inhibition Assay
- Objective: To measure the half-maximal inhibitory concentration (IC 50) of **Icotrokinra** on IL-23-induced STAT3 phosphorylation.
- Methodology:
 - Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.

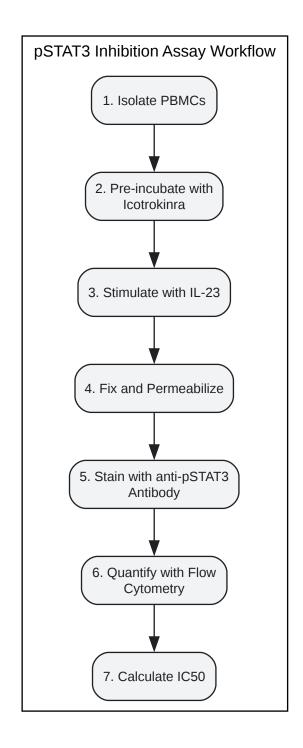
Foundational & Exploratory





- The PBMCs are pre-incubated with a range of concentrations of **Icotrokinra**.
- Recombinant human IL-23 is added to the cells to stimulate the signaling pathway.
- Following stimulation, the cells are fixed and permeabilized.
- The cells are then stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).
- The levels of pSTAT3 are quantified using flow cytometry.
- The IC 50 value is determined by plotting the percentage of inhibition of pSTAT3 against the log concentration of **Icotrokinra**.





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Caption: Workflow for pSTAT3 Phosphorylation Inhibition Assay.

Clinical Trial Protocols

1. ICONIC-LEAD Study (Plaque Psoriasis)[4]



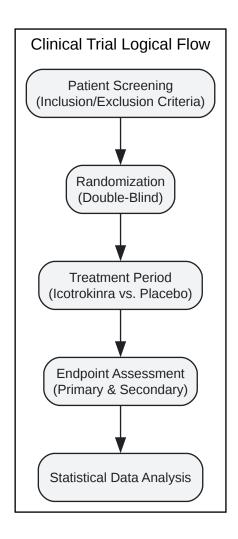
- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.
- Participant Population: Adults and adolescents (≥12 years of age) with moderate-to-severe
 plaque psoriasis, defined by a Psoriasis Area and Severity Index (PASI) score ≥12, an
 Investigator's Global Assessment (IGA) score ≥3, and body surface area (BSA) involvement
 ≥10%.

Intervention:

- Icotrokinra administered orally once daily.
- Placebo administered orally once daily.
- At week 16, patients in the placebo group were crossed over to receive lcotrokinra.
- Primary Endpoints:
 - Proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a
 2-grade improvement from baseline at week 16.
 - Proportion of patients achieving at least a 90% improvement in their PASI score (PASI 90) from baseline at week 16.
- Secondary Endpoints: Included assessments of efficacy at later time points (e.g., week 24 and 52), patient-reported outcomes, and safety.
- 2. ANTHEM-UC Study (Ulcerative Colitis)[5]
- Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.
- Participant Population: Adult patients with moderately to severely active ulcerative colitis who
 had an inadequate response, loss of response, or intolerance to conventional or biologic
 therapies.
- Intervention:
 - Multiple oral dose cohorts of lcotrokinra administered once daily.



- Placebo administered orally once daily.
- Primary Endpoint: Clinical response at week 12, defined as a decrease from baseline in the modified Mayo score by ≥30% and ≥2 points, with either a decrease in the rectal bleeding subscore of ≥1 point or a rectal bleeding subscore of 0 or 1.
- Secondary Endpoints: Included clinical remission, endoscopic improvement, and symptomatic remission at week 12.



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Caption: Logical Flow of a Randomized Controlled Clinical Trial.

Conclusion



Icotrokinra represents a promising advancement in the oral treatment of IL-23-mediated inflammatory diseases. Its targeted mechanism of action, coupled with compelling efficacy and a favorable safety profile demonstrated in clinical trials for plaque psoriasis and ulcerative colitis, positions it as a significant potential therapeutic option. The data presented in this technical guide underscore the scientific rationale and clinical evidence supporting the continued development of **Icotrokinra** for a range of autoimmune and inflammatory conditions. Further research and ongoing clinical trials will continue to delineate its full therapeutic potential and long-term safety profile.

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